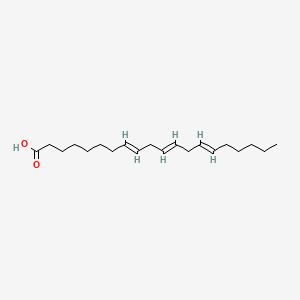
(8E,11E,14E)-icosa-8,11,14-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(8E,11E,14E)-icosa-8,11,14-trienoic acid” is a 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14 . It has a molecular formula of C20H34O2, an average mass of 306.483 Da, and a mono-isotopic mass of 306.255890 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 20 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . It has double bonds at the 8th, 11th, and 14th carbon atoms, which are in the E configuration .Physical And Chemical Properties Analysis
“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 438.0±24.0 °C at 760 mmHg, and a flash point of 334.7±18.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 15 freely rotating bonds . Its ACD/LogP value is 7.56, indicating that it is highly lipophilic .作用机制
Target of Action
The primary target of (8E,11E,14E)-icosa-8,11,14-trienoic acid is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .
Mode of Action
Trpv1 is known to be activated by endogenous compounds, including 12-hydroperoxytetraenoic acid and bradykinin . It is possible that this compound interacts with TRPV1 in a similar manner.
Biochemical Pathways
Trpv1 is known to be involved in several biochemical pathways, including arginine biosynthesis, d-glutamine and d-glutamate metabolism, alanine, aspartate and glutamate metabolism, and starch and sucrose metabolism .
Result of Action
Activation of trpv1 is known to be involved in the mediation of inflammatory pain and hyperalgesia .
Action Environment
生化分析
Biochemical Properties
(8E,11E,14E)-Icosa-8,11,14-trienoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
As with all biochemical compounds, it is important to handle this compound with care and use it responsibly in a laboratory setting .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (8E,11E,14E)-icosa-8,11,14-trienoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-bromo-3-hexyne", "1-bromo-4-octyne", "1-bromo-5-decyne", "1-bromo-6-dodecyne", "1-bromo-7-tetradecyne", "1-bromo-8-hexadecyne", "1-bromo-9-octadecyne", "1-bromo-10-eicosyne", "Sodium acetylide", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Chloroform", "Acetic acid", "Acetone", "Hydrochloric acid", "Sulfuric acid", "Phosphoric acid", "Potassium permanganate", "Sodium borohydride", "Sodium nitrite", "Sodium azide", "Sodium hydride", "Bromine", "Hydrogen peroxide", "Sodium carbonate", "Sodium borohydride", "Sodium cyanoborohydride", "Lithium aluminum hydride", "Triethylamine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "Tetrahydrofuran", "Dichloromethane", "Hexanes", "Toluene", "Methylene chloride", "Pyridine", "Methyl iodide", "Ethyl iodide", "Benzene", "Cyclohexane", "Isopropyl alcohol", "Butyl lithium", "Diisopropylamine", "Boron trifluoride etherate", "Trimethylsilyl chloride", "Tetramethylammonium hydroxide", "Sodium methoxide", "Sodium ethoxide", "Sodium tert-butoxide", "Sodium hydride", "Sodium amide", "Lithium diisopropylamide", "Grignard reagents" ], "Reaction": [ "Step 1: Synthesis of terminal alkynes by reaction of 1-bromoalkanes with sodium acetylide in liquid ammonia", "Step 2: Synthesis of internal alkynes by reaction of terminal alkynes with 1-bromoalkanes in the presence of a palladium catalyst", "Step 3: Synthesis of (E)-alkenes by reaction of internal alkynes with a Lindlar catalyst", "Step 4: Synthesis of (E,E)-dienes by reaction of (E)-alkenes with a second equivalent of a terminal alkyne in the presence of a palladium catalyst", "Step 5: Synthesis of (E,E,E)-triene by reaction of (E,E)-dienes with a third equivalent of a terminal alkyne in the presence of a palladium catalyst", "Step 6: Synthesis of (E,E,E)-triene carboxylic acid by oxidation of (E,E,E)-triene with potassium permanganate", "Step 7: Reduction of (E,E,E)-triene carboxylic acid to (E,E,E)-triene alcohol using sodium borohydride or sodium cyanoborohydride", "Step 8: Synthesis of (E,E,E)-triene acid chloride by reaction of (E,E,E)-triene alcohol with thionyl chloride", "Step 9: Synthesis of (E,E,E)-triene acid by hydrolysis of (E,E,E)-triene acid chloride with sodium hydroxide or sodium bicarbonate" ] } | |
CAS 编号 |
7324-41-6 |
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
icosa-8,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22) |
InChI 键 |
HOBAELRKJCKHQD-UHFFFAOYSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)

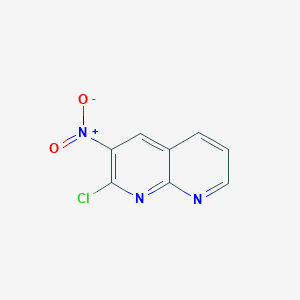
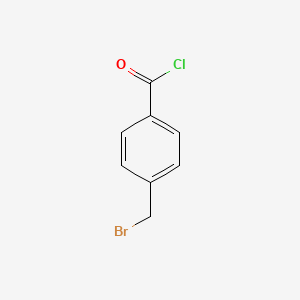

![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
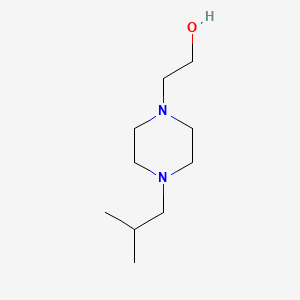
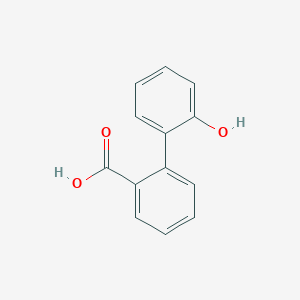
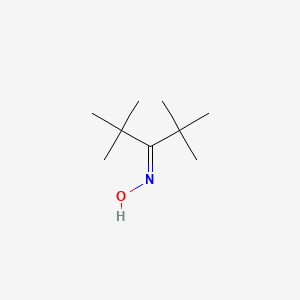
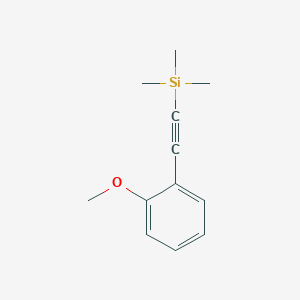
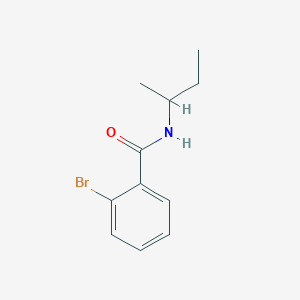
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)